tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate
Overview
Description
tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate: is an organic compound characterized by its unique structure, which includes a tert-butyl group, a bromophenyl group, and a dimethoxycyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative and a suitable nucleophile.
Attachment of the tert-Butyl Carbamate: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate depends on its specific application
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(4-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate: Similar structure but with the bromine atom in the para position.
tert-Butyl (1-(3-chlorophenyl)-3,3-dimethoxycyclobutyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclopropyl)carbamate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
The unique combination of the tert-butyl group, bromophenyl group, and dimethoxycyclobutyl moiety in tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate provides distinct reactivity and potential applications that are not shared by its analogs. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-(3-bromophenyl)-3,3-dimethoxycyclobutyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4/c1-15(2,3)23-14(20)19-16(10-17(11-16,21-4)22-5)12-7-6-8-13(18)9-12/h6-9H,10-11H2,1-5H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUFBONXXRFYIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(OC)OC)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126127 | |
Record name | Carbamic acid, N-[1-(3-bromophenyl)-3,3-dimethoxycyclobutyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956382-49-2 | |
Record name | Carbamic acid, N-[1-(3-bromophenyl)-3,3-dimethoxycyclobutyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956382-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(3-bromophenyl)-3,3-dimethoxycyclobutyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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